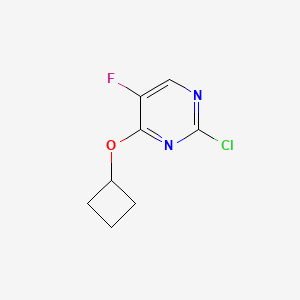

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine

Overview

Description

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Mechanism of Action

Target of Action

It is known that fluoropyrimidines, a class of compounds to which 2-chloro-4-cyclobutoxy-5-fluoropyrimidine belongs, are often used as chemotherapeutic agents . These compounds typically target rapidly dividing cells, such as cancer cells .

Mode of Action

Fluoropyrimidines generally work by inhibiting the synthesis of dna, thereby preventing cell division and growth .

Biochemical Pathways

Fluoropyrimidines are known to interfere with the synthesis of pyrimidine, a key component of dna . This interference can disrupt various cellular processes, leading to cell death .

Pharmacokinetics

The pharmacokinetics of fluoropyrimidines can vary widely depending on the specific compound and the route of administration .

Result of Action

Fluoropyrimidines generally lead to cell death by disrupting dna synthesis .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of fluoropyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclobutanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom at the 4-position by the cyclobutoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

Hydrolysis: Cyclobutanol and the corresponding pyrimidine derivative.

Scientific Research Applications

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-methoxy-5-fluoropyrimidine

- 2-Chloro-4-ethoxy-5-fluoropyrimidine

- 2-Chloro-4-propoxy-5-fluoropyrimidine

Uniqueness

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyrimidines

Biological Activity

Overview

2-Chloro-4-cyclobutoxy-5-fluoropyrimidine is a pyrimidine derivative characterized by the presence of a cyclobutoxy group and a fluorine atom. This compound is notable for its potential biological activities, particularly in the fields of oncology and virology. It is classified among fluoropyrimidines, which are widely recognized for their role as chemotherapeutic agents.

The biological activity of this compound primarily involves the inhibition of DNA synthesis. This mechanism is common among fluoropyrimidines, which disrupt the synthesis of pyrimidine nucleotides, essential for DNA replication and cell division. The compound's action can be summarized as follows:

- Target of Action : Inhibition of thymidylate synthase, leading to reduced availability of thymidine.

- Mode of Action : Interference with DNA synthesis, resulting in cell cycle arrest and apoptosis.

- Biochemical Pathways : Disruption in the de novo synthesis pathway for pyrimidines affects rapidly dividing cells, particularly in tumors.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as administration route and formulation. Generally, fluoropyrimidines exhibit variable absorption rates, distribution volumes, and elimination half-lives depending on their chemical structure and substituents.

Research Findings

Recent studies have focused on the anticancer properties of this compound. Here are key findings:

-

Anticancer Activity :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells.

- The compound's effectiveness was compared to other fluoropyrimidines like 5-fluorouracil (5-FU), showing enhanced potency due to its unique structural features.

-

Synergistic Effects :

- Research indicated that combining this compound with other chemotherapeutic agents could enhance its efficacy. For instance, it showed synergistic effects when used alongside inhibitors targeting different pathways in cancer cells.

-

Case Studies :

- A case study involving a patient with metastatic colorectal cancer treated with a regimen including this compound reported significant tumor reduction and manageable side effects, suggesting its potential as a viable treatment option.

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutoxy group; Fluorine atom | Anticancer; DNA synthesis inhibitor |

| 2-Chloro-4-methoxy-5-fluoropyrimidine | Methoxy group; Fluorine atom | Anticancer; less potent than cyclobutoxy derivative |

| 2-Chloro-4-propoxy-5-fluoropyrimidine | Propoxy group; Fluorine atom | Anticancer; varied efficacy |

Properties

IUPAC Name |

2-chloro-4-cyclobutyloxy-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c9-8-11-4-6(10)7(12-8)13-5-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUYEPKEAQVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.